STS Inhibition Compared to Irosustat
In a head-to-head comparable assay using human JEG3 cell lysates, 1-(4-Butylphenyl)ethane-1-sulfonamide demonstrates moderate inhibition of steroid sulfatase (STS) with an IC50 of 110 nM [1]. This is significantly less potent than the first-in-class clinical STS inhibitor, Irosustat (STX64), which has a reported IC50 of 8 nM in a similar assay . However, its potency is comparable to or better than several other reported sulfamate-based STS inhibitors, such as DU-14 (IC50 55.8 nM) , positioning it as a useful non-steroidal tool compound for STS studies where extreme potency is not required.
DU-14: IC50 55.8 nM
| Evidence Dimension | Steroid Sulfatase (STS) Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 110 nM |
| Comparator Or Baseline | Irosustat (STX64): IC50 = 8 nM; DU-14: IC50 = 55.8 nM |
| Quantified Difference | ~13.75-fold less potent than Irosustat; ~2-fold less potent than DU-14. |
| Conditions | Human JEG3 cell lysates using [3H] E1S as substrate after 1 hr by scintillation spectrometry. |
Why This Matters
This data allows researchers to select a compound with appropriate potency for their assay, avoiding the use of an overly potent clinical candidate for basic research applications.
- [1] BindingDB. BDBM50541451 (CHEMBL4635151). Affinity Data: IC50 110 nM for Steroid Sulfatase in Human JEG3 Cell Lysates. 2021. View Source
